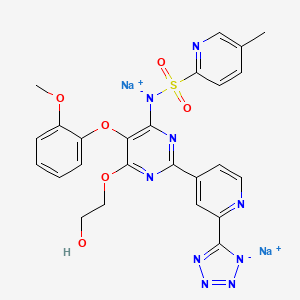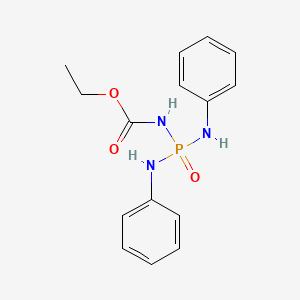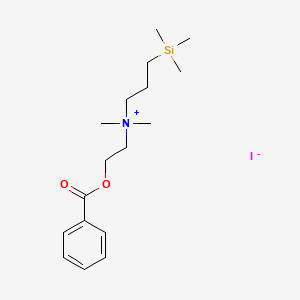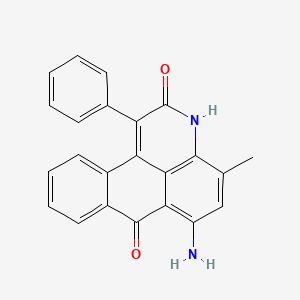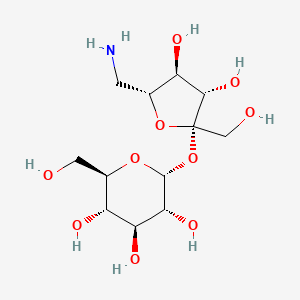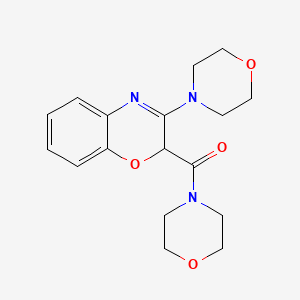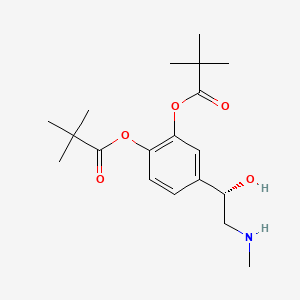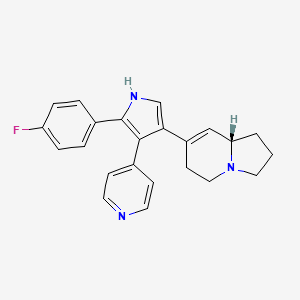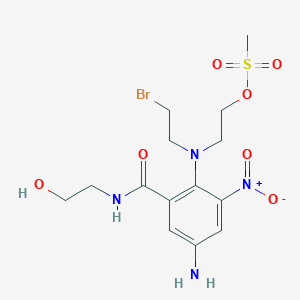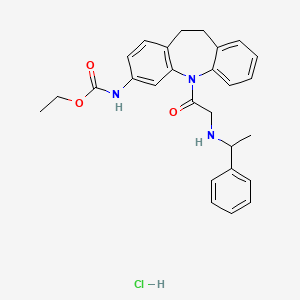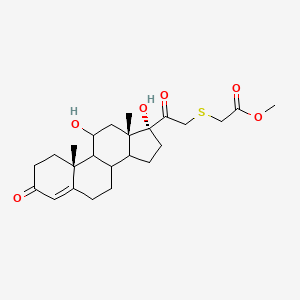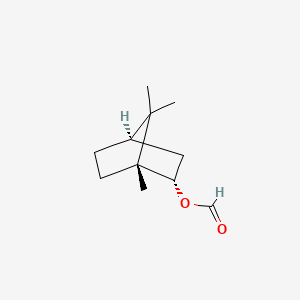
Bornyl methanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bornyl methanoate, also known as 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl formate, is a naturally occurring ester with a refreshing, green, and earthy aroma. It is commonly found in essential oils and is used as a flavoring agent in the food industry . This compound is known for its pleasant scent and is often utilized in perfumery and aromatherapy.
準備方法
Synthetic Routes and Reaction Conditions: Bornyl methanoate can be synthesized through the esterification of borneol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, this compound is produced by reacting borneol with formic acid in the presence of a strong acid catalyst. The reaction mixture is then subjected to distillation to purify the ester. The industrial process is optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques.
化学反応の分析
Types of Reactions: Bornyl methanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form borneol and other oxidation products.
Reduction: Reduction of this compound can yield borneol.
Substitution: It can participate in nucleophilic substitution reactions, where the methanoate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Borneol and camphor.
Reduction: Borneol.
Substitution: Various substituted bornyl derivatives depending on the nucleophile used.
科学的研究の応用
Bornyl methanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Research has explored its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigations into its use as a therapeutic agent for respiratory conditions due to its pleasant aroma and potential bronchodilatory effects.
Industry: Utilized in the formulation of fragrances, flavorings, and as an intermediate in the synthesis of other chemical compounds.
作用機序
The mechanism by which bornyl methanoate exerts its effects involves its interaction with olfactory receptors, leading to the perception of its characteristic aroma. In biological systems, it may interact with cellular membranes and proteins, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its effects are believed to be mediated through modulation of receptor activity and enzyme function.
類似化合物との比較
Bornyl methanoate can be compared with other esters such as:
Bornyl acetate: Similar in structure but with an acetate group instead of a methanoate group. It has a fruity aroma and is also used in perfumery.
Isobornyl acetate: Another ester with a similar structure, known for its camphoraceous scent.
Methyl formate: A simpler ester with a formate group, used as a solvent and in the production of other chemicals.
Uniqueness: this compound is unique due to its specific aroma profile and its occurrence in natural essential oils. Its combination of a bicyclic structure with a formate ester group distinguishes it from other esters, providing distinct chemical and sensory properties.
特性
CAS番号 |
74219-20-8 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC名 |
[(1R,2S,4R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] formate |
InChI |
InChI=1S/C11H18O2/c1-10(2)8-4-5-11(10,3)9(6-8)13-7-12/h7-9H,4-6H2,1-3H3/t8-,9+,11+/m1/s1 |
InChIキー |
RDWUNORUTVEHJF-YWVKMMECSA-N |
異性体SMILES |
C[C@@]12CC[C@@H](C1(C)C)C[C@@H]2OC=O |
正規SMILES |
CC1(C2CCC1(C(C2)OC=O)C)C |
密度 |
1.007-1.013 (20°) |
物理的記述 |
Colourless liquid; Green, earthy refreshing aroma |
溶解性 |
Soluble in oils; Slightly soluble in water Soluble (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



